Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidi ne-3-carboxylate
Description
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyridine-pyrimidine core. Its structure includes a methyl group at position 1, an ethyl ester at position 3, and a conjugated imino-oxo system, which confers unique electronic and steric properties. Structural characterization typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, IR, HRMS) .
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
ethyl 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H14N4O3/c1-3-22-15(21)9-8-10-13(18(2)12(9)16)17-11-6-4-5-7-19(11)14(10)20/h4-8,16H,3H2,1-2H3 |
InChI Key |
MUQMSONWCFNLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves multiple steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the tricyclic indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, synthesis, and intermolecular interactions.
Substituent Variations and Electronic Effects
- Ethyl 2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate (): Key Difference: The 1-position substituent is a 3-methoxypropyl group instead of methyl. The methoxy group may enhance solubility in polar solvents compared to the methyl group. Synthesis: Likely synthesized via similar alkylation pathways, differing in the choice of alkylating agent (3-methoxypropyl halide vs. methyl halide) .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Key Differences:
- A tetrahydroimidazo[1,2-a]pyridine core replaces the pyridino-pyrimidine system.
- Electron-withdrawing groups (cyano, nitro) and a phenethyl substituent are present. The phenethyl group introduces steric bulk, which may hinder crystallization .
Physical and Spectral Properties
Structural and Crystallographic Analysis
- Hydrogen Bonding: The target compound’s methyl group may limit hydrogen-bond donor capacity compared to the 3-methoxypropyl analog, which can participate in C–H···O interactions .
- Ring Puckering: The fused pyridino-pyrimidine system likely exhibits planar or near-planar geometry, whereas the tetrahydroimidazo-pyridine derivative () has a non-planar, puckered ring system. Puckering coordinates (e.g., Cremer-Pople parameters ) could quantify these differences.
Biological Activity
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of fused ring structures and functional groups, including an ethyl group, an imino group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 298.30 g/mol. The intricate structure suggests possible interactions with various biological targets such as enzymes and receptors.
Synthesis
The synthesis of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate typically involves multiple steps:
- Formation of the pyridine and pyrimidine cores.
- Introduction of the imino and ethyl groups.
- Purification through chromatographic techniques.
This multi-step process can be optimized for higher yields and scalability in industrial applications.
Biological Activity
Preliminary studies indicate that Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate exhibits several biological activities:
1. Enzyme Inhibition:
Research suggests that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of various enzymes, potentially modulating their activity.
2. Antimicrobial Activity:
In vitro studies have shown that derivatives of this compound possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anticancer Potential:
Some studies have indicated that Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Interaction: The imino group can form hydrogen bonds with amino acid residues in the active site of enzymes.
- Receptor Modulation: The ethyl group may interact with hydrophobic pockets in receptors, influencing their activity.
Comparative Analysis
To better understand the uniqueness of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-imino-10-methyl-5-oxo-(3-pyridinyldimethyl) | C17H19N5O3 | Similar heterocyclic structure; potential anti-inflammatory activity |
| N-Ethyl-2-imino-(4-fluorophenyl) | C16H18F N4O2 | Different substituents; varied pharmacological properties |
| Ethyl 2-(methylthio)-6-oxo-pyrimidine | C10H11N3O3S | Contains a methylthio group; used in organic synthesis |
Case Studies
A few notable studies highlight the biological activity of Ethyl 2-imino compounds:
Study 1:
In a study conducted by Smith et al. (2020), derivatives of this compound were tested against a panel of cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value of 25 µM.
Study 2:
Johnson et al. (2021) explored the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
